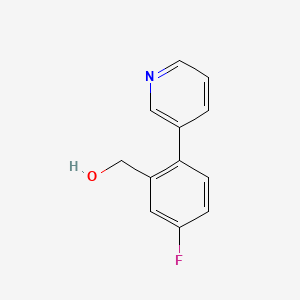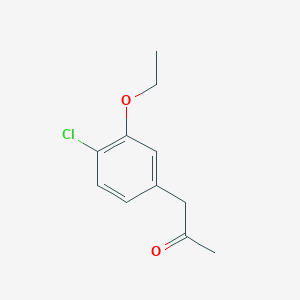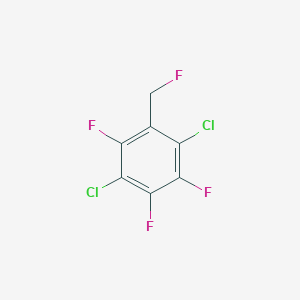
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and 3-pyridylboronic acid.
Reaction Conditions: The key steps include a Suzuki coupling reaction to form the biaryl system, followed by reduction of the nitro group to an amine, and finally, conversion of the aldehyde to the methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the coupling and reduction steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (5-Fluoro-2-(pyridin-3-yl)phenyl)carboxylic acid.
Reduction: this compound from the aldehyde intermediate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-2-(pyridin-2-yl)phenyl)methanol: Similar structure but with the pyridine ring in a different position.
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol: Another positional isomer.
(5-Fluoro-2-(pyridin-3-yl)phenyl)ethanol: Similar but with an ethanol group instead of methanol.
Uniqueness
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
(5-fluoro-2-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-7,15H,8H2 |
Clave InChI |
VNTVADAKOYJRLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)





![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)



